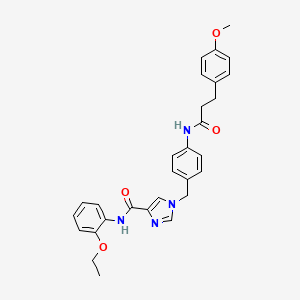![molecular formula C19H21NO4 B2477463 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797137-32-6](/img/structure/B2477463.png)
2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
カタログ番号 B2477463
CAS番号:
1797137-32-6
分子量: 327.38
InChIキー: DKOMSOGYGWXEDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate”, we can infer some general methods based on similar compounds. For instance, esters like this one can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Additionally, reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, could potentially be involved in its synthesis .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not documented, we can infer potential reactions based on its functional groups. For example, the ester group could undergo hydrolysis under acidic or basic conditions . The benzylic position could also undergo various reactions, such as free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用
Anticancer Evaluation
- Synthesized derivatives have been evaluated for their anticancer activity against various cancer types including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Aminolysis of Esters
- Studies on the aminolysis of esters related to 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate have provided insights into reaction mechanisms and kinetics (Böhmer & Wörsdörfer, 1978).
Enzyme Inhibition
- Novel heterocyclic compounds derived from this chemical have shown significant lipase and α-glucosidase inhibition, suggesting potential therapeutic applications (Bekircan et al., 2015).
Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities
- Research has been conducted on dinuclear oxophenoxovanadates incorporating derivatives, which could be relevant for understanding metal-ligand interactions and potential applications in coordination chemistry (Mondal et al., 2005).
Antibacterial and Antimicrobial Studies
- Some derivatives have been studied for their antimicrobial activity, which could be important in the development of new antibacterial agents (Chai et al., 2017).
Structural Insights
- The compound's structural derivatives have been analyzed for insights into molecular interactions, potentially informing material science and molecular design (Capozzi et al., 2019).
Nonlinear Optical Properties
- Hydrazones derived from this compound have been investigated for their nonlinear optical properties, which could be significant in the field of optical device applications (Naseema et al., 2010).
Crystal Structure Analysis
- The crystal structure of related depside derivatives has been determined, contributing to a deeper understanding of crystallography and molecular architecture (Lv et al., 2009).
Synthesis and Reactivity in Organometallic Chemistry
- The compound's derivatives have been synthesized and analyzed for their reactivity in organometallic chemistry, offering insights into metal-organic interactions (Robbins et al., 2015).
Safety and Hazards
特性
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14-6-8-15(9-7-14)11-19(22)24-13-18(21)20-12-16-4-3-5-17(10-16)23-2/h3-10H,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMSOGYGWXEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2'-Chlorobiphenyl-4-boronic acid pinacol ester
2484920-12-7

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)
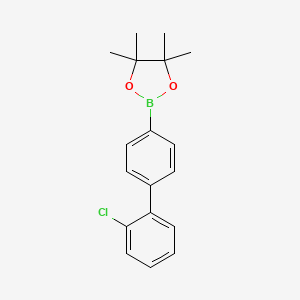
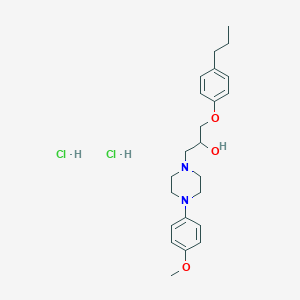
![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-fluoropyridine-3-sulfonamide](/img/structure/B2477384.png)
![N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2477385.png)
![3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2477386.png)
![N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2477387.png)
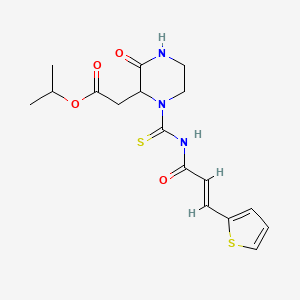
![1-(4-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2477393.png)
![2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide](/img/structure/B2477395.png)
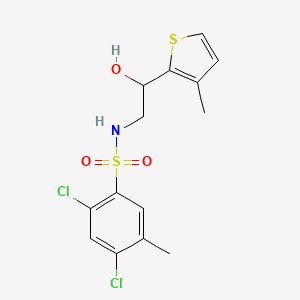
![2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2477399.png)
![3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2477400.png)
